molecular formula C12H18N6OS B5081633 N-cyclopentyl-N'-[2-(methylthio)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

N-cyclopentyl-N'-[2-(methylthio)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

Cat. No.: B5081633
M. Wt: 294.38 g/mol
InChI Key: HCUJABNVIFNXGU-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and structural features. It includes a cyclopentyl group (a cycloalkane ring with five carbon atoms), a [1,2,5]oxadiazolo[3,4-b]pyrazine ring (a heterocyclic compound containing nitrogen and oxygen atoms), and a [2-(methylthio)ethyl] group (an alkyl chain with a sulfur atom). These structural features suggest that this compound could have interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the cyclopentyl ring, followed by the introduction of the [1,2,5]oxadiazolo[3,4-b]pyrazine ring and the [2-(methylthio)ethyl] group. The exact synthetic route would depend on the specific reactions used and the availability of starting materials .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The cyclopentyl ring and the [1,2,5]oxadiazolo[3,4-b]pyrazine ring would contribute to a rigid and planar structure, while the [2-(methylthio)ethyl] group would add some flexibility .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups means that it could participate in a wide range of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the [1,2,5]oxadiazolo[3,4-b]pyrazine ring could contribute to its electronic properties, while the cyclopentyl ring could influence its steric properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal applications, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information on this compound, it’s difficult to provide detailed safety and hazard information .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity under various conditions, and developing more efficient methods for its synthesis .

Properties

IUPAC Name

5-N-cyclopentyl-6-N-(2-methylsulfanylethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6OS/c1-20-7-6-13-9-10(14-8-4-2-3-5-8)16-12-11(15-9)17-19-18-12/h8H,2-7H2,1H3,(H,13,15,17)(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUJABNVIFNXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCNC1=NC2=NON=C2N=C1NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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